molecular formula C7H13Cl2N3 B11764769 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No.: B11764769
M. Wt: 210.10 g/mol
InChI Key: QEOMDSYWNVTOFP-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is known for its unique structure, which includes a pyrazolo[3,4-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with an azide, followed by an iodine-mediated electrophilic cyclization . This process results in the formation of the pyrazolo[3,4-c]pyridine core, which is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to shorten reaction times and improve yields . Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-c]pyridine derivatives .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

QEOMDSYWNVTOFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCNCC2=N1.Cl.Cl

Origin of Product

United States

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